molecular formula C4H6N2S B12288787 (R)-Thiazolidine-4-carbonitrile

(R)-Thiazolidine-4-carbonitrile

Cat. No.: B12288787
M. Wt: 114.17 g/mol
InChI Key: PRSDPVKGJUBIAA-UHFFFAOYSA-N
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Description

®-Thiazolidine-4-carbonitrile is an organic compound that features a thiazolidine ring with a nitrile group attached to the fourth carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Thiazolidine-4-carbonitrile typically involves the cyclization of cysteine derivatives with cyanogen bromide. The reaction is carried out under basic conditions, often using sodium hydroxide as the base. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiazolidine ring.

Industrial Production Methods

In an industrial setting, the production of ®-Thiazolidine-4-carbonitrile can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

®-Thiazolidine-4-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The nitrile group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines or alcohols can react with the nitrile group under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted thiazolidines depending on the nucleophile used.

Scientific Research Applications

®-Thiazolidine-4-carbonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of fine chemicals and as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of ®-Thiazolidine-4-carbonitrile involves its interaction with specific molecular targets. The nitrile group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzymes or the modulation of signaling pathways, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidine-2,4-dione: Known for its use in antidiabetic drugs.

    Thiazolidine-4-carboxylic acid: Used in the synthesis of peptides and proteins.

    Thiazolidine-2-thione: Studied for its potential as an antioxidant.

Uniqueness

®-Thiazolidine-4-carbonitrile is unique due to the presence of the nitrile group, which imparts distinct reactivity and potential biological activity compared to other thiazolidine derivatives. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C4H6N2S

Molecular Weight

114.17 g/mol

IUPAC Name

1,3-thiazolidine-4-carbonitrile

InChI

InChI=1S/C4H6N2S/c5-1-4-2-7-3-6-4/h4,6H,2-3H2

InChI Key

PRSDPVKGJUBIAA-UHFFFAOYSA-N

Canonical SMILES

C1C(NCS1)C#N

Origin of Product

United States

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